3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine
Overview
Description
The molecule “3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The tert-butyl group is a very common substituent in organic chemistry with the formula (CH3)3C-. The isobutyl group is a four-carbon branch, which is one of the many isomers of butyl .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with tert-butyl and isobutyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring substituted with tert-butyl and isobutyl groups. The exact structure would depend on the positions of these substituents on the pyrazole ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution or nucleophilic addition. The presence of tert-butyl and isobutyl groups could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles are generally stable and have moderate to high melting points. The presence of tert-butyl and isobutyl groups could make the compound more hydrophobic .Scientific Research Applications
Synthesis and Structural Analysis
3-(tert-Butyl)-1-isobutyl-1H-pyrazol-5-amine has been utilized in various synthetic processes and structural analyses. An efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported, highlighting the operational ease and short reaction time of this methodology (Becerra, Rojas, & Castillo, 2021). Additionally, the molecular and supramolecular structures of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine (2NPz) were analyzed using experimental and computational methods (Cuenú et al., 2017).
Intermediate in Synthesis
This compound plays a critical role as an intermediate in the synthesis of target molecules. For instance, it is an intermediate in the synthesis of an mTOR targeted PROTAC molecule, highlighting its significance in the creation of complex organic structures (Zhang et al., 2022).
NMR Spectroscopy Studies
The compound and its derivatives have been subjects in NMR spectroscopy studies. For example, tri(tert-butyl)plumbyl-amine, a related compound, was studied using 1D and 2D NMR spectroscopy, which aided in understanding its structural properties (Herberhold et al., 1997).
Pyrazole Protecting Group
In the context of protecting groups, tert-butyl has been used as a pyrazole protecting group, exemplified in the preparation of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. This highlights the versatility of tert-butyl groups in synthetic chemistry (Pollock & Cole, 2014).
Catalysis and Polymerization
The compound and its variants have applications in catalysis and polymerization. For instance, pyrazolylamine ligands, including derivatives of 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine, were used in catalyzing the oligomerization and polymerization of ethylene, demonstrating the compound's utility in industrial chemistry processes (Obuah et al., 2014).
Nonlinear Optical Studies
The compound's derivatives have also been studied for their nonlinear optical properties. For example, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine was synthesized and its structural and nonlinear optical properties were analyzed (Tamer et al., 2016).
Biologically Active Compounds
Research has also explored the reactivity of derivatives like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, emphasizing its potential as a biologically active compound (Mironovich & Shcherbinin, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-tert-butyl-2-(2-methylpropyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-8(2)7-14-10(12)6-9(13-14)11(3,4)5/h6,8H,7,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNWDRBHLWWGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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